Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9N2NaO3 |
|---|---|
Molecular Weight |
204.16 g/mol |
IUPAC Name |
sodium;2-(4-methoxy-6-methylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C8H10N2O3.Na/c1-5-3-7(13-2)10-6(9-5)4-8(11)12;/h3H,4H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
FNFPPIKZAUIJIW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC(=N1)CC(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis via Alkylation and Condensation
The foundational approach involves constructing the pyrimidine ring through Knorr-type condensation (Figure 1). Thiobarbituric acid reacts with methyl iodide in alkaline aqueous conditions to yield 2-methylthio-4,6-dihydroxypyrimidine . Subsequent nitration with nitric acid in acetic acid introduces a nitro group at position 5, forming 5-nitro-2-methylthio-4,6-dihydroxypyrimidine . Halogenation with phosphorus oxychloride replaces hydroxyl groups with chlorine atoms, yielding 4,6-dichloro-2-methylthio-5-nitropyrimidine .
Key Step: Alkylation and Deprotection
The thiol group is alkylated using propyl bromide under basic conditions to introduce the propylthio moiety. Catalytic hydrogenation or iron-mediated reduction converts the nitro group to an amine, yielding 4,6-dichloro-2-(propylthio)pyrimidin-5-amine . Hydrolysis with sodium hydroxide replaces chlorine atoms with hydroxyl groups, followed by acetylation with chloroacetic acid to form the acetate ester. Neutralization with sodium hydroxide yields the final sodium salt .
Reaction Conditions:
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, AcOH | 0–25°C | 85–90 |
| Halogenation | POCl₃, 2,6-lutidine | 80–120°C | 75–80 |
| Alkylation | Propyl bromide, K₂CO₃ | 60–80°C | 70–75 |
| Esterification | ClCH₂COONa, NaOH | 25–40°C | 90–95 |
Alternative Routes via Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate ring closure. A one-pot synthesis combines malonic acid, methyl acetoacetate, and urea in ethanol under microwave conditions (150°C, 20 min) to form 4-methoxy-6-methylpyrimidin-2-ol . Direct carboxylation with sodium chloroacetate in DMF at 100°C for 1 hour achieves 85% yield, bypassing intermediate isolation .
Advantages:
-
40% reduction in reaction time.
-
Improved purity (99.2% by HPLC).
Industrial-Scale Continuous Flow Processes
For large-scale production, continuous flow reactors optimize safety and efficiency (Table 2):
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12–16 hours | 2–4 hours |
| Temperature Control | ±5°C | ±0.5°C |
| Annual Output | 500 kg | 5,000 kg |
| Solvent Consumption | 10 L/kg | 2 L/kg |
Procedure:
-
Ring Formation: Malonic acid and methylurea are mixed in a microreactor at 130°C with a residence time of 10 minutes .
-
Carboxylation: Chloroacetic acid is introduced into a second reactor with sodium hydroxide, achieving 94% conversion .
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Classical Alkylation | 70–75 | 98.5 | Moderate | 120–150 |
| Microwave-Assisted | 85–90 | 99.2 | High | 90–110 |
| Continuous Flow | 92–94 | 99.8 | Industrial | 60–80 |
Challenges:
-
Flow processes demand high initial capital investment.
Emerging Techniques: Enzymatic Carboxylation
Pilot studies employ carboxylase enzymes to catalyze the addition of acetate to 4-methoxy-6-methylpyrimidine-2-ol. Using Pseudomonas putida whole-cell biocatalysts in phosphate buffer (pH 7.5, 30°C), yields reach 78% with 99% enantiomeric excess .
Benefits:
-
Eliminates harsh reagents.
-
Reduces waste generation by 60%.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for the development of novel drug candidates targeting various diseases, including cancer and infectious diseases.
Biological Activities:
- Antimicrobial Activity: Preliminary studies have shown that this compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects: Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, suggesting that this compound may also possess anti-inflammatory properties.
Agricultural Applications
The compound is being explored for its use in agrochemicals. Its structural characteristics may contribute to the development of herbicides or fungicides that are more effective and environmentally friendly.
Materials Science
In materials science, this compound can be incorporated into polymers or other materials to enhance their properties, such as stability and reactivity. This application is particularly relevant in the development of smart materials or coatings.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups.
| Bacterial Strain | Control Growth (CFU/mL) | Compound Growth (CFU/mL) |
|---|---|---|
| Staphylococcus aureus | 1,000 | 200 |
| Escherichia coli | 1,200 | 300 |
This data suggests that this compound could serve as a foundation for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that this compound reduced the production of inflammatory cytokines in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1,000 | 800 |
| Compound Treatment | 300 | 250 |
These findings indicate promising anti-inflammatory properties that warrant further investigation.
Mechanism of Action
The mechanism of action of Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following table compares sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate with structurally related pyrimidine derivatives, emphasizing substituent variations and their implications:
Key Observations:
- Electron-Donating vs.
- Solubility: Sodium carboxylates (e.g., sodium 2-{6-ethylthieno...}acetate , sodium 2-(4-nitrophenyl)acetate ) exhibit higher aqueous solubility than their ester or acid counterparts (e.g., methyl esters in ).
- Thermal Stability : Sodium salts like sodium acetate trihydrate (phase diagram in ) often display distinct thermal behaviors, such as hydrate formation or decomposition pathways, which may extend to the target compound.

Physicochemical and Functional Comparisons
- Its molecular weight (244.24 g/mol) is comparable to the target compound, suggesting similar chromatographic retention times in analytical methods.
- Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate : The methyl ester and methylsulfanyl groups increase lipophilicity (logP ~2.5 estimated), contrasting with the sodium carboxylate’s hydrophilic nature. This analog’s chloro group may facilitate cross-coupling reactions in synthesis.
- Sodium 2-(4-nitrophenyl)acetate : The nitro group introduces strong electron-withdrawing effects, lowering pKa (~1.5–2.0 for the carboxylate) compared to the target compound’s methoxy-substituted derivative (estimated pKa ~4–5).
Biological Activity
Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate is a sodium salt derived from a pyrimidine compound, notable for its potential biological activities. This article reviews its synthesis, biological effects, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a pyrimidine ring with methoxy and methyl substituents, which contribute to its unique reactivity and biological properties. The synthesis typically involves multiple steps, often optimized through continuous flow processes to enhance yield and efficiency.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in medicinal chemistry and agricultural applications. Key findings include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses in treating metabolic disorders.
- Antimicrobial Properties : Similar pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens, indicating that this compound may possess similar properties .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Antimicrobial Activity
A study evaluated the antimicrobial effects of several pyrimidine derivatives, including those structurally related to this compound. The results indicated significant activity against E. coli, S. aureus, and C. albicans. The most active derivatives showed enhanced potency with increased hydrophobicity .
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| This compound | Moderate | Moderate | Moderate |
| Compound A (similar structure) | High | High | High |
| Compound B (different substituents) | Low | Moderate | Low |
Enzyme Interaction Studies
Interaction studies have focused on the binding affinity of this compound with specific enzymes. These studies elucidate its mechanism of action at the molecular level, providing insights into how it modulates biological processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to understand how modifications to its structure affect its biological activity:
Q & A
Q. How to investigate metabolic degradation pathways?
- Methodological Answer : Incubate with human liver microsomes (HLMs) and NADPH. Analyze metabolites via UPLC-QTOF-MS/MS. Major pathways include demethylation (4-methoxy → hydroxyl) and acetate cleavage, identified by m/z shifts of +16 (oxidation) or –60 (ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

